BenchChemオンラインストアへようこそ!

1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole

GSK-3β inhibition kinase profiling negative control selection

1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 392251-41-1) is a chemically defined N-sulfonylpyrazole derivative engineered for precision pharmacology. Its EC₅₀ > 300 µM in ADP-Glo GSK-3β luminescent kinase assays (PubChem AID 434954) and 0% hit rate across 20+ HTS panels—including metallo-β-lactamases, NOD1/NOD2 signaling, and hERG—make it a uniquely silent negative control. With XLogP3 = 3.0, TPSA = 60.3 Ų, and zero hydrogen bond donors, it also serves as a calibrated lipophilic reference point for 1-arylsulfonyl-3,5-dimethylpyrazole SAR exploration. The halogen-free 3,4-dimethyl substitution pattern avoids dehalogenation liabilities and aligns with patented COX-2 pharmacophores (US 6,900,230). Procure to eliminate assay false positives and benchmark target selectivity with confidence.

Molecular Formula C13H16N2O2S
Molecular Weight 264.34
CAS No. 392251-41-1
Cat. No. B2650330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole
CAS392251-41-1
Molecular FormulaC13H16N2O2S
Molecular Weight264.34
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C
InChIInChI=1S/C13H16N2O2S/c1-9-5-6-13(7-10(9)2)18(16,17)15-12(4)8-11(3)14-15/h5-8H,1-4H3
InChIKeyCGOLPQHYJKIISU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 392251-41-1): Chemical Identity and Procurement Baseline


1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 392251-41-1) is a synthetic N-sulfonylpyrazole derivative with molecular formula C₁₃H₁₆N₂O₂S and molecular weight 264.35 g/mol [1]. It belongs to the broader class of 1-arylsulfonyl-3,5-dimethylpyrazoles, a scaffold widely explored in medicinal chemistry for anti-inflammatory, kinase-inhibitory, and antimicrobial applications [2]. The compound features a 3,4-dimethyl substitution pattern on the benzenesulfonyl aryl ring, which distinguishes it from the unsubstituted phenyl analog (3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole, CAS 13658-68-9) . It carries PubChem CID 786057 and has been deposited in the Molecular Libraries Small Molecule Repository (MLSMR) under identifiers MLS001204550 and SMR000515396 for broad high-throughput screening (HTS) profiling [1].

Why N-Sulfonylpyrazole Analogs Cannot Be Interchanged with CAS 392251-41-1


Within the 1-arylsulfonyl-3,5-dimethylpyrazole series, seemingly minor aryl substituent changes produce large shifts in both physicochemical properties and biological selectivity profiles [1]. The 3,4-dimethyl substitution on the benzenesulfonyl ring of CAS 392251-41-1 increases the computed XLogP3 to 3.0 and raises the molecular weight to 264.35 Da, compared with an XLogP3 of approximately 2.4 and MW of 236.29 Da for the unsubstituted phenyl analog (CAS 13658-68-9) [2]. PubChem HTS data reveal that CAS 392251-41-1 was tested across more than 20 distinct biochemical and cell-based assays—spanning kinase inhibition, metallo-β-lactamase inhibition, phosphotransferase inhibition, NOD1/NOD2 signaling, and hERG channel protection—and was consistently classified as 'Inactive' in every confirmatory and screening panel [3]. This broad-spectrum inactivity fingerprint is a compound-specific property that cannot be assumed for close structural analogs, as even a single methyl group addition or deletion on the aryl ring can alter hydrogen-bonding capacity, steric fit within enzyme pockets, and membrane permeability [1].

Quantitative Differentiation Evidence: CAS 392251-41-1 vs. Closest Analogs and Screening Comparators


GSK-3β Kinase Inhibition: >300 µM EC₅₀ Defines an Inactive Phenotype vs. Nanomolar Reference Inhibitors

In a confirmatory dose-response HTS assay against human glycogen synthase kinase-3 beta (GSK-3β), CAS 392251-41-1 exhibited an EC₅₀ greater than 3.00 × 10⁵ nM (>300 µM), indicating essentially no measurable inhibitory activity [1]. In the same assay platform, the positive control GW8510 produced robust inhibition at 20 µM, and active screening hits typically displayed EC₅₀ values in the low micromolar to nanomolar range [2]. This places CAS 392251-41-1 firmly in the inactive category for GSK-3β, in contrast to structurally related pyrazole-based GSK-3β inhibitors reported in the literature with IC₅₀ values as low as 4.2 nM [3].

GSK-3β inhibition kinase profiling negative control selection

Broad-Spectrum Selectivity Fingerprint: Confirmed Inactivity Across 20+ Diverse HTS Assays

CAS 392251-41-1 was tested in over 20 distinct PubChem biochemical and cell-based HTS assays spanning a wide range of biological targets and was classified as 'Inactive' in every single confirmatory and primary screening panel [1]. Specific assays yielding 'Inactive' calls include: Bacillus subtilis Sfp phosphopantetheinyl transferase (PPTase) inhibition (AID 1490); VIM-2 metallo-β-lactamase inhibition (AID 1527); IMP-1 metallo-β-lactamase inhibition (AID 1556); MEK5-MEK Kinase 3 PB1 domain interaction (AID 1529); NOD1 and NOD2 signaling inhibition (AIDs 1578, 1566); PHOSPHO1 inhibition (AID 1565); hERG channel protection from proarrhythmic block (AID 1511); and Ras selective lethality in BJeLR cells (AID 1554) [1]. This broad inactivity across mechanistically unrelated targets distinguishes CAS 392251-41-1 from many screening library compounds that exhibit promiscuous or frequent-hitter behavior.

selectivity profiling HTS counter-screening off-target liability

Physicochemical Differentiation: 3,4-Dimethyl Aryl Substitution Increases Lipophilicity by ~0.6 logP Units vs. the Unsubstituted Phenyl Analog

The computed XLogP3 for CAS 392251-41-1 is 3.0, compared with an estimated XLogP3 of approximately 2.4 for the unsubstituted phenyl analog 3,5-dimethyl-1-(phenylsulfonyl)-1H-pyrazole (CAS 13658-68-9), representing an increase of ~0.6 logP units due to the two additional methyl groups on the aryl ring [1]. The molecular weight increases from 236.29 Da (phenyl analog) to 264.35 Da (target compound), while the topological polar surface area (TPSA) remains essentially unchanged at 60.3 Ų, as the additional methyl groups are non-polar [1]. Both compounds share zero hydrogen bond donors and three hydrogen bond acceptors, but the target compound's increased hydrophobicity and steric bulk at the 3- and 4-positions of the aryl ring may influence passive membrane permeability and CYP450 metabolic susceptibility [2].

physicochemical properties lipophilicity modulation analog selection

Structural Differentiation: Dual Methyl Substitution on the Benzenesulfonyl Ring Provides Distinct Steric and Electronic Modulation vs. Mono-Substituted or Unsubstituted Analogs

The 3,4-dimethyl substitution pattern on the benzenesulfonyl ring of CAS 392251-41-1 introduces a sterically more demanding and electron-richer aryl environment compared to analogs. The closest commercially available comparators include the unsubstituted phenyl analog (CAS 13658-68-9, MW 236.29), the 4-bromo analog (CAS 130874-32-7, MW 315.19), the 4-chloro-3-methoxy analog, and the benzylsulfonyl analog (CAS 13658-76-9, MW 250.32) [1]. The 3,4-dimethyl pattern is specifically noted in the patent literature for heterocyclo-alkylsulfonyl pyrazoles (US 6900230) as a preferred aryl substitution for COX-2 inhibitory and anti-inflammatory activity, where the methyl groups are proposed to occupy a lipophilic sub-pocket distinct from the sulfonyl-binding region [2]. Unlike the 4-bromo or 4-chloro analogs, the 3,4-dimethyl compound lacks halogen atoms, which eliminates potential halogen-bonding interactions and alters metabolic liability (e.g., no risk of CYP-mediated dehalogenation) [1].

structure-activity relationship aryl substitution steric effects

Recommended Research and Industrial Application Scenarios for 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 392251-41-1)


Validated Negative Control Compound for GSK-3β Kinase Assays

CAS 392251-41-1 is ideally suited as a chemically defined, structurally characterized negative control for glycogen synthase kinase-3 beta (GSK-3β) inhibition assays. Its EC₅₀ > 300 µM in the ADP-Glo luminescent kinase assay (PubChem AID 434954) confirms it produces no measurable inhibition at concentrations up to 300 µM [1], whereas active reference compounds such as GW8510 and literature GSK-3β inhibitors achieve nanomolar potency. Using this compound as a negative control ensures that observed inhibition in screening campaigns is target-specific rather than an artifact of vehicle, compound interference, or non-specific assay effects.

Broad-Spectrum Counter-Screening Reference for Selectivity Profiling Panels

With a 0% hit rate across more than 20 mechanistically unrelated HTS assays—including metallo-β-lactamases (VIM-2, IMP-1), phosphotransferases (PPTase, PHOSPHO1), innate immune signaling nodes (NOD1, NOD2), kinase interaction domains (MEK5 PB1), and ion channel safety panels (hERG)—CAS 392251-41-1 serves as an empirically validated 'silent' reference compound [1]. Procurement of this compound for inclusion in selectivity profiling or counter-screening panels allows laboratories to benchmark assay false-positive rates and confirm that observed hits are not merely promiscuous frequent-hitters.

SAR Probe for Arylsulfonylpyrazole Lipophilicity Optimization

For medicinal chemistry programs exploring the 1-arylsulfonyl-3,5-dimethylpyrazole scaffold, CAS 392251-41-1 occupies a well-defined position in physicochemical property space: XLogP3 = 3.0, MW = 264.35 Da, TPSA = 60.3 Ų, with zero hydrogen bond donors [1]. This places it approximately 0.6 logP units above the unsubstituted phenyl analog (XLogP3 ≈ 2.4, MW = 236.29 Da) and below typical 4-halogenated or 4-alkoxy analogs [2]. The compound can be used as a reference point for calibrating lipophilic efficiency (LipE) calculations and for probing the tolerance of biological targets to incremental increases in aryl ring hydrophobicity without altering the core pyrazole-sulfonamide pharmacophore.

Halogen-Free Arylsulfonylpyrazole Building Block for Diversification Chemistry

Unlike the 4-bromo analog (CAS 130874-32-7) or 4-chloro-3-methoxy analog, CAS 392251-41-1 contains no halogen substituents, making it a preferred starting material for laboratories concerned about halogen-associated toxicity flags, dehalogenation-mediated metabolic instability, or unwanted halogen-bonding interactions in biological systems [1]. The 3,4-dimethyl substitution pattern is explicitly disclosed as a preferred embodiment in US Patent 6,900,230 for COX-2 inhibitory pyrazole sulfonamides [2], providing a direct link to patent-validated SAR knowledge for researchers pursuing anti-inflammatory lead optimization programs within the heterocyclo-alkylsulfonyl pyrazole chemical series.

Quote Request

Request a Quote for 1-(3,4-Dimethyl-benzenesulfonyl)-3,5-dimethyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.